molecular formula C19H22N2O3 B268210 N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

Numéro de catalogue B268210
Poids moléculaire: 326.4 g/mol
Clé InChI: DJUNZEZNXQGMRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by Bayer AG in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.

Mécanisme D'action

BAY 11-7082 inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. This results in the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it regulates the expression of various pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). It has also been shown to inhibit the expression of various adhesion molecules, which play a critical role in the recruitment of immune cells to sites of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of BAY 11-7082 is its specificity for the NF-κB pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, it is important to note that BAY 11-7082 has a relatively short half-life and is rapidly metabolized in vivo, which may limit its efficacy in certain experimental settings.

Orientations Futures

There are several future directions for the research and development of BAY 11-7082. One potential application is in the development of novel anti-inflammatory and anti-cancer therapies. BAY 11-7082 may also have potential applications in the treatment of neurodegenerative diseases, as the NF-κB pathway has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of BAY 11-7082, as well as its potential side effects and toxicity.

Méthodes De Synthèse

The synthesis of BAY 11-7082 involves the condensation of 2-ethoxybenzoic acid with 3-aminobenzoylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain BAY 11-7082 in its pure form.

Applications De Recherche Scientifique

BAY 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a critical role in the regulation of the immune response and is known to be involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer properties. It has been demonstrated to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propriétés

Nom du produit

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

Formule moléculaire

C19H22N2O3

Poids moléculaire

326.4 g/mol

Nom IUPAC

N-[3-(butanoylamino)phenyl]-2-ethoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-8-18(22)20-14-9-7-10-15(13-14)21-19(23)16-11-5-6-12-17(16)24-4-2/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23)

Clé InChI

DJUNZEZNXQGMRS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCC

SMILES canonique

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.